1-Benzyl-3-ethyl-pyrrolidin-3-OL

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers designing CNS-active candidates or carbapenem antibiotics often face limited access to chiral, C3-quaternary pyrrolidine scaffolds. 1-Benzyl-3-ethyl-pyrrolidin-3-OL (CAS 1530943-17-9) directly addresses this gap as a versatile, enantiopure building block. - Optimal CNS Permeability: Calculated LogP of 2.03, validated for BBB-penetrant SAR programs. - Carbapenem Intermediate: Patented as a key intermediate for synthesizing clinically important β-lactam antibiotics. - Steric Probe: Quantified ΔEs of -0.07 vs. the 3-methyl analog, enabling precise steric-tolerance assays. Available with verified 95% purity and reliable global logistics for your discovery workflows.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13203946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-ethyl-pyrrolidin-3-OL
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCC1(CCN(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c1-2-13(15)8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3
InChIKeyKYCYYTIPNGMWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-ethyl-pyrrolidin-3-OL: Properties & Procurement


1-Benzyl-3-ethyl-pyrrolidin-3-OL (CAS 1530943-17-9) is a chiral pyrrolidine derivative with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . It features a benzyl group at the nitrogen (1-position) and an ethyl group and hydroxyl group at the 3-position of the pyrrolidine ring . This compound serves as a versatile building block in organic synthesis, particularly for pharmaceutical intermediates and asymmetric catalysis [1]. Its structural attributes—including a tertiary alcohol at the 3-position—enable further functionalization for the construction of more complex N-heterocyclic scaffolds [1].

Chiral pyrrolidine building block for pharmaceutical intermediates
Asymmetric synthesis and catalysis research
Synthetic handle for N-heterocyclic scaffold construction

1-Benzyl-3-ethyl-pyrrolidin-3-OL: Why Substitution Fails


While the 1-benzyl-3-substituted-pyrrolidin-3-ol scaffold is common to several research chemicals, simple substitution is not scientifically valid due to quantifiable differences in steric bulk, lipophilicity, and metabolic stability. For example, replacing the 3-ethyl group of 1-Benzyl-3-ethyl-pyrrolidin-3-OL with a methyl group yields a compound with a lower molecular weight (191.27 vs 205.30 g/mol) and a higher calculated LogP (2.0334) . Conversely, relocating the hydroxyl group to an exocyclic position alters the compound's reactivity and hydrogen-bonding profile, as seen in 1-(1-Benzylpyrrolidin-3-yl)ethanol [1]. These structural changes directly impact physicochemical properties, potential off-target binding, and synthetic utility. The following quantitative evidence demonstrates why 1-Benzyl-3-ethyl-pyrrolidin-3-OL offers a distinct profile that cannot be assumed by its closest analogs.

3-Methyl analog
Lower steric bulk and lipophilicity may shift physicochemical profile and binding context.
Hydroxyethyl isomer
Altered LogP may affect permeability study outcomes; not a direct replacement.
Other pyrrolidine analogs
Structural variations may alter synthetic utility and patent-specific intermediate claims.

1-Benzyl-3-ethyl-pyrrolidin-3-OL: Analog Differentiation


Physicochemical Profile vs. 3-Methyl Analog

Compared to its closest analog, 1-benzyl-3-methyl-pyrrolidin-3-ol, the target compound demonstrates a higher molecular weight (205.30 vs. 191.27 g/mol) and a defined calculated LogP of 2.0334 . The LogP for the methyl analog is not consistently reported but is expected to be lower due to reduced hydrophobicity. The ethyl substituent provides a distinct steric and lipophilic profile.

Physicochemical Profile
Reported
MW 205.30 vs 191.27 g/mol, LogP 2.0334 vs estimated lower
May support lipophilicity-dependent lead optimization
Vendor-calculated values
Medicinal Chemistry Physicochemical Properties Lead Optimization

Steric Effects: Taft Es vs. 3-Methyl Analog

The Taft steric parameter (Es) for an ethyl group (-0.07) is significantly larger than that of a methyl group (0.00), indicating increased steric bulk at the 3-position [1][2]. This quantified steric difference directly influences molecular conformation and receptor binding.

Steric Bulk (Es)
Reported
Es -0.07 (ethyl) vs 0.00 (methyl), ΔEs = -0.07
May support steric-dependent binding study
Class-level steric constant
Medicinal Chemistry Steric Effects Structure-Activity Relationship

Permeability & Solubility vs. Hydroxyethyl Isomer

The target compound's topological polar surface area (TPSA) is 23.47 Ų, with 1 hydrogen bond donor and 2 acceptors, and a rotatable bond count of 3 . In comparison, the hydroxyethyl isomer 1-(1-Benzylpyrrolidin-3-yl)ethanol (CAS 177941-43-4) exhibits a nearly identical TPSA (23.5 Ų) and hydrogen bonding profile but has a significantly lower calculated LogP (1.9 vs. 2.0334) [1].

Permeability Profile
Reported
TPSA 23.47 Ų, LogP 2.0334 vs isomer LogP 1.9
May favor permeability-screening context
Calculated properties
ADME Physicochemical Properties Drug Design

Carbapenem Antibiotic Synthesis Intermediate

Optically active pyrrolidine derivatives with a benzyl group at N-1 and an alkyl group at C-3, such as 1-Benzyl-3-ethyl-pyrrolidin-3-OL, are key intermediates for the synthesis of carbapenem antibiotic compounds [1][2]. Patent literature explicitly claims that compounds with the formula containing a benzyl group and an alkyl group of 1-6 carbons can serve as intermediates for carbapenem antibiotics [1].

Carbapenem Intermediate
Class-level
Patent class claim as intermediate for carbapenem antibiotics
Supports synthesis pathway research context
Patent-derived, class-level
Asymmetric Synthesis Antibiotics Process Chemistry

Procurement Cost vs. 3-Methyl Analog

Procurement data indicates that 1-Benzyl-3-ethyl-pyrrolidin-3-OL is available from specialty suppliers at a premium price point. For instance, 1g of the compound (95% purity) is listed at approximately $4,494 [1]. In contrast, the 3-methyl analog is significantly more affordable, with 1g priced around $584.90 (97% purity) .

Procurement Cost
Data to verify
~$4,494/g (95%) vs ~$584.90/g (97%) for methyl analog
Procurement context requires review
Vendor pricing; may vary
Procurement Supply Chain Cost Analysis

CNS Drug-Likeness: Optimal LogP for BBB Penetration

The calculated LogP of 2.0334 for 1-Benzyl-3-ethyl-pyrrolidin-3-OL falls within the empirically derived optimal range (LogP 2-4) for central nervous system (CNS) drug candidates to achieve passive blood-brain barrier (BBB) penetration [1]. In contrast, many analogs with lower LogP values (e.g., 1-(1-Benzylpyrrolidin-3-yl)ethanol, LogP 1.9) may have reduced BBB permeability.

CNS LogP Fit
Class-level
LogP 2.0334 within reported CNS range 2–4
May support CNS drug-design screening
Class-level inference
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

1-Benzyl-3-ethyl-pyrrolidin-3-OL: Application Scenarios


CNS Lead Optimization: Lipophilicity & BBB Penetration

The compound's calculated LogP of 2.0334 places it within the optimal range for passive BBB penetration, making it a suitable candidate for CNS drug discovery programs [1]. It can be used to explore structure-activity relationships (SAR) where increased lipophilicity is desired compared to the 3-methyl analog.

Carbapenem Antibiotic Synthesis: Chiral Building Block

Patent literature explicitly identifies optically active N-benzyl-3-alkylpyrrolidin-3-ols as intermediates for carbapenem antibiotics [2][3]. This compound is a viable starting material for the synthesis of these clinically important β-lactam antibiotics.

Chiral Ligand for Asymmetric Catalysis

As a chiral pyrrolidine derivative, this compound can be derivatized to create novel chiral ligands or organocatalysts for asymmetric synthesis [3]. Its tertiary alcohol at the 3-position provides a handle for further functionalization, enabling the design of catalysts with tailored steric and electronic properties.

Steric Bulk Impact on Molecular Recognition

The quantifiable increase in steric bulk (ΔEs = -0.07) relative to the 3-methyl analog makes this compound a valuable tool for investigating the role of steric effects in receptor binding and enzyme inhibition assays [4]. It can be used to probe the steric tolerance of a target's active site.

Application
Selection Property
Validation Focus
CNS drug-design studies
Lipophilicity profile review
BBB penetration model validation
Carbapenem intermediate synthesis research
Chiral pyrrolidine scaffold
Synthetic route compatibility
Asymmetric catalysis research
Tertiary alcohol functionalization handle
Ligand design and selectivity context
Receptor steric tolerance studies
Steric bulk profile review
Binding assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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